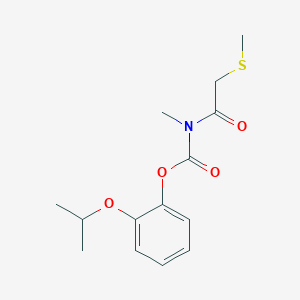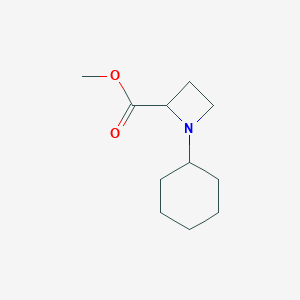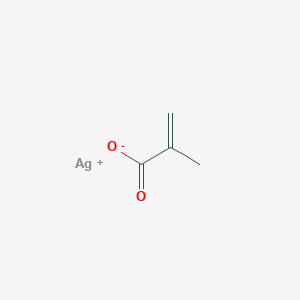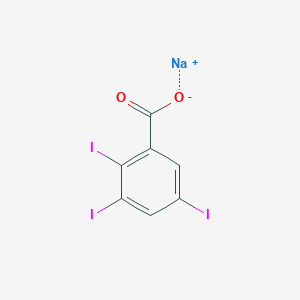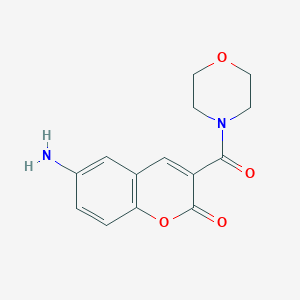
6-Amino-3-(morpholinocarbonyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(morpholinocarbonyl)coumarin, also known as AMC, is a fluorescent probe that is commonly used in biochemical and physiological research. It is a derivative of coumarin, a natural compound found in various plants, and is widely used in the study of enzyme kinetics, protein-protein interactions, and drug discovery.
Mechanism Of Action
The mechanism of action of 6-Amino-3-(morpholinocarbonyl)coumarin is based on its fluorescent properties. When excited by light of a specific wavelength, 6-Amino-3-(morpholinocarbonyl)coumarin emits light at a longer wavelength, allowing it to be detected and quantified. The intensity of the fluorescence is directly proportional to the concentration of 6-Amino-3-(morpholinocarbonyl)coumarin, making it a useful tool for measuring enzyme activity and protein-protein interactions.
Biochemical And Physiological Effects
6-Amino-3-(morpholinocarbonyl)coumarin is a non-toxic compound that does not have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine, making it a safe and reliable probe for scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Amino-3-(morpholinocarbonyl)coumarin is its high sensitivity and specificity, which allows it to detect even small changes in enzyme activity and protein-protein interactions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of 6-Amino-3-(morpholinocarbonyl)coumarin. One of the main limitations is its relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin can be sensitive to pH and temperature changes, which can affect its fluorescence properties.
Future Directions
There are many potential future directions for the use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research. One possible direction is the development of new substrates and probes based on the structure of 6-Amino-3-(morpholinocarbonyl)coumarin, which could be used to study a wider range of enzymes and proteins. Another possible direction is the use of 6-Amino-3-(morpholinocarbonyl)coumarin in drug discovery, where it could be used to screen potential drug candidates for their effects on enzyme activity and protein-protein interactions.
Conclusion:
In conclusion, 6-Amino-3-(morpholinocarbonyl)coumarin is a versatile and widely used fluorescent probe that has many potential applications in scientific research. Its high sensitivity and specificity make it a useful tool for studying enzyme kinetics and protein-protein interactions, and its non-toxic nature makes it a safe and reliable probe for experimentation. While there are some limitations to its use, there are also many potential future directions for the development and use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research.
Synthesis Methods
The synthesis of 6-Amino-3-(morpholinocarbonyl)coumarin involves the condensation of 3-(morpholinocarbonyl)coumarin with 6-aminoquinoline in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 6-Amino-3-(morpholinocarbonyl)coumarin as a yellow powder.
Scientific Research Applications
6-Amino-3-(morpholinocarbonyl)coumarin is a versatile probe that has been widely used in various scientific research applications. One of its most common uses is in the study of enzyme kinetics, where it is used as a substrate to monitor the activity of proteases, esterases, and other enzymes. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin has been used to study protein-protein interactions, where it is used as a fluorescent label to monitor the binding of proteins.
properties
CAS RN |
18144-57-5 |
|---|---|
Product Name |
6-Amino-3-(morpholinocarbonyl)coumarin |
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
6-amino-3-(morpholine-4-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6,15H2 |
InChI Key |
RZVSOEJLBFOYED-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Other CAS RN |
18144-57-5 |
synonyms |
6-Amino-3-(morpholinocarbonyl)coumarin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



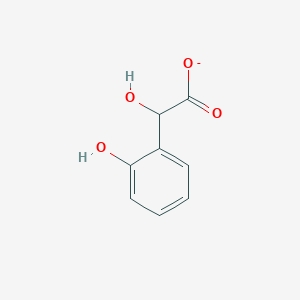
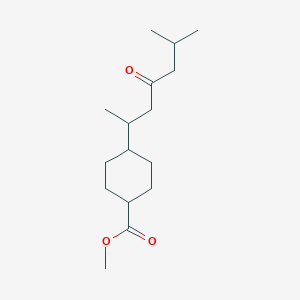
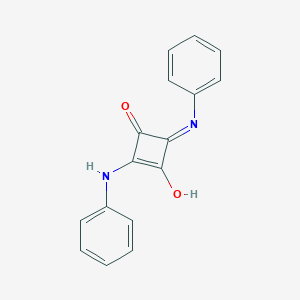
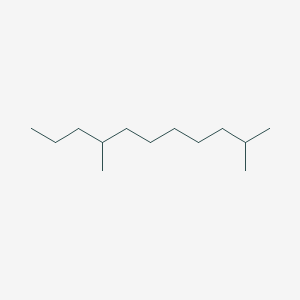
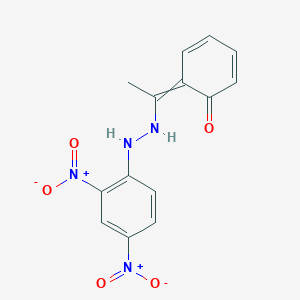
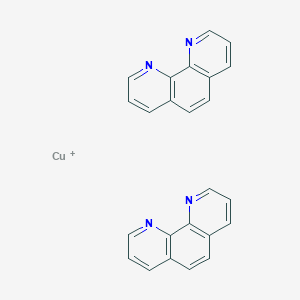
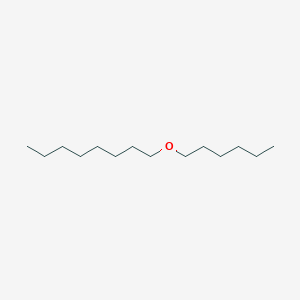
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
